

OD1 Peptide as a Nav1.7 Channel Modulator: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics due to its pivotal role in human pain signaling.[1][2][3] Genetic validation from individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, who exhibit a congenital insensitivity to pain, has fueled extensive research into selective modulators of this channel.[1] [3] Among the pharmacological tools being explored, the **OD1** peptide, a toxin isolated from the venom of the scorpion Odonthobuthus doriae, has garnered significant attention as a potent and selective modulator of Nav1.7.[4][5][6] This technical guide provides a comprehensive overview of the **OD1** peptide, including its mechanism of action, quantitative biophysical data, and detailed experimental protocols for its characterization, serving as a resource for researchers in the field of pain and ion channel drug discovery.

Introduction to Nav1.7 and the OD1 Peptide

Nav1.7 is a voltage-gated sodium channel preferentially expressed in peripheral sensory neurons, including nociceptors, and sympathetic ganglion neurons.[7] It plays a crucial role in setting the threshold for action potentials and amplifying small, sub-threshold stimuli, thereby acting as a key regulator of neuronal excitability and pain sensation.[2][3] Gain-of-function mutations in Nav1.7 are associated with inherited pain syndromes, while loss-of-function mutations lead to an inability to perceive pain.[1][8] This genetic evidence strongly supports Nav1.7 as a promising target for the development of novel analgesics.



The **OD1** peptide is a 65-amino acid toxin that has been identified as a potent modulator of Nav1.7 channels.[5][6] It acts as a gating modifier, primarily by inhibiting the fast inactivation of the channel.[4][5] This action leads to an increased sodium influx, paradoxically inducing a painful sensation upon injection in animal models.[9][10] This pro-nociceptive effect makes **OD1** a valuable tool for studying Nav1.7 function and for in vivo screening of potential Nav1.7 inhibitors.[9][11]

Mechanism of Action of OD1 on Nav1.7

OD1 modulates Nav1.7 channel gating in a multifaceted manner:

- Inhibition of Fast Inactivation: The primary effect of **OD1** is a dramatic slowing of the fast inactivation process of Nav1.7.[4] This results in a persistent sodium current during depolarization.
- Increased Peak Current: **OD1** has been shown to substantially increase the peak sodium current across a range of voltages.[4]
- Hyperpolarizing Shift in Activation: The peptide causes a leftward, or hyperpolarizing, shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.[12]

These combined effects lead to an overall enhancement of Nav1.7 channel activity, contributing to the hyperexcitability of nociceptive neurons.

Quantitative Data: Biophysical Effects of OD1

The following tables summarize the quantitative data on the effects of **OD1** on Nav1.7 and other voltage-gated sodium channel subtypes.



Parameter	Value	Channel	Expression System	Reference
EC50 (Fast Inactivation)	4.5 nM	Human Nav1.7/ β1	Xenopus laevis oocytes	[4]
EC50 (Fast Inactivation)	1127 nM	Rat Nav1.3/β1	Xenopus laevis oocytes	[4]
EC50 (Fast Inactivation)	10 ± 2 nM	Mammalian Nav1.4	Not Specified	[5]
EC50 (Fast Inactivation)	47 ± 10 nM	Mammalian Nav1.6	Not Specified	[5]
EC50 (Fast Inactivation)	> 1 μM	Mammalian Nav1.3, Nav1.5	Not Specified	[5]
No Effect	Up to 2 μM	Rat Nav1.8/β1	Xenopus laevis oocytes	[4]
No Effect	Up to 5 μM	Rat Nav1.2/β1	Xenopus laevis oocytes	[6]



Gating Parameter	Condition	Value	n	Reference
V0.5 of Activation	Control (hNav1.7)	-29.3 ± 0.3 mV	14	[12]
+ 10 nM OD1	-35.8 ± 0.3 mV	7	[12]	
+ 500 pM OD1- KPH	-37.9 ± 0.2 mV	5	[12]	_
+ 1 nM OD1- KPH-E55A	-39.7 ± 0.2 mV	7	[12]	_
Inactivation Time Constant (τ1)	Control (hNav1.7)	0.77 ± 0.03 ms	6	[12]
Inactivation Time Constant (τ2)	Control (hNav1.7)	6.0 ± 0.4 ms	6	[12]

Experimental Protocols Peptide Synthesis and Purification

OD1 is a synthetic peptide.[5] The following outlines a general procedure for its synthesis and purification.

- Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Automated peptide synthesizers can be used for this process.[13]
- Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[13]
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14] A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.
- Oxidative Folding: To form the correct disulfide bonds, the purified linear peptide is subjected to oxidative folding conditions. This can be achieved by dissolving the peptide in a redox



buffer system (e.g., containing reduced and oxidized glutathione) at a low concentration to favor intramolecular disulfide bond formation.

• Final Purification and Analysis: The folded peptide is further purified by RP-HPLC to isolate the correctly folded isomer. The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.[13][14]

Electrophysiological Recording

4.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effects of **OD1** on Nav channels expressed in Xenopus laevis oocytes.[4]

- Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).
- cRNA Injection: Oocytes are injected with cRNA encoding the desired Nav channel alpha and beta subunits. Injected oocytes are incubated for 2-7 days to allow for channel expression.
- Electrophysiological Recording:
 - Oocytes are placed in a recording chamber and perfused with a standard external solution.
 - Two glass microelectrodes filled with an appropriate internal solution (e.g., 3 M KCl) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
 - A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
 - Voltage protocols are applied to study channel activation, inactivation, and recovery from inactivation in the absence and presence of OD1.
- 4.2.2. Whole-Cell Patch-Clamp in Mammalian Cells



This technique allows for the study of **OD1**'s effects on Nav channels in stably transfected mammalian cell lines (e.g., CHO or HEK293 cells).[12][15]

- Cell Culture: Cells stably expressing the human Nav1.7 channel are cultured under standard conditions.[12]
- Plating: Cells are plated onto coverslips 1-4 days before the experiment.[12]
- · Electrophysiological Recording:
 - A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.
 - Patch pipettes are pulled from borosilicate glass and filled with an internal solution.
 - A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
 - Currents are recorded using a patch-clamp amplifier.[12] Series resistance is compensated, and leak currents are subtracted.[15]
 - Voltage protocols are applied to elicit sodium currents and study the effects of OD1 on channel gating.

In Vivo Pain Models

OD1 can be used to induce spontaneous pain behaviors in animal models, providing a platform to test the efficacy of Nav1.7 inhibitors.[9][11]

- Animal Subjects: Mice are commonly used for these studies.
- Intraplantar Injection: A solution of **OD1** is injected into the plantar surface of the hind paw.
- Behavioral Observation: Following injection, the animals are observed for spontaneous pain behaviors, which may include lifting, licking, or flinching of the injected paw. The duration and frequency of these behaviors are quantified.



• Testing of Analgesics: To test the efficacy of a potential Nav1.7 inhibitor, the compound is administered (e.g., systemically or locally) prior to or concurrently with the **OD1** injection. A reduction in **OD1**-induced pain behaviors indicates analgesic activity.[9]

Visualizations Signaling Pathway

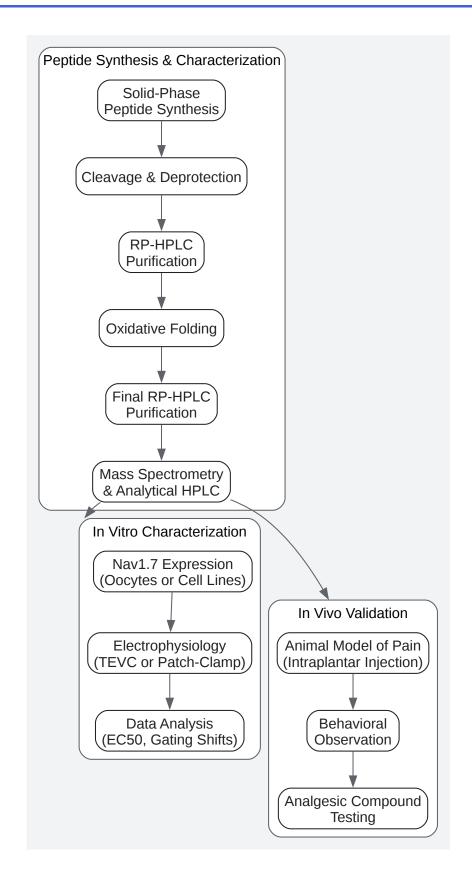


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Caption: **OD1** modulation of the Nav1.7 signaling pathway.

Experimental Workflow



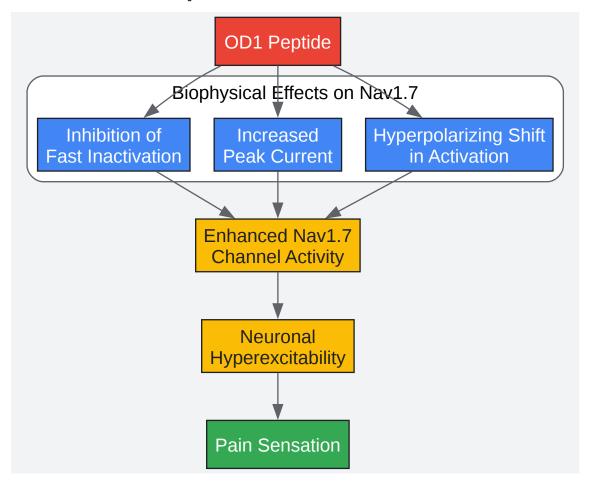


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Caption: Workflow for **OD1** characterization.



Logical Relationship of OD1 Effects



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Caption: Logical cascade of **OD1**'s effects on Nav1.7.

Conclusion

The **OD1** peptide is a powerful pharmacological tool for the investigation of the Nav1.7 sodium channel. Its potent and selective modulation of Nav1.7 gating properties provides a means to probe the channel's role in nociception. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to utilize **OD1** in their studies of pain pathophysiology and in the discovery and development of novel Nav1.7-targeted analgesics. The ability of **OD1** to induce a pain phenotype in vivo makes it particularly valuable for validating the engagement and efficacy of Nav1.7 inhibitors in preclinical models. As research into the complexities of pain signaling continues, the utility of selective modulators like **OD1** will undoubtedly remain crucial.



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